

# 3,4-Hexanediol safety data sheet GHS hazard statements

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## Compound Focus: 3,4-Hexanediol

CAS No.: 922-17-8

Cat. No.: S1928566

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## GHS Hazard Classification for Acute Oral Toxicity

The table below outlines the GHS categories based on the median lethal dose (LD50) in milligrams per kilogram (mg/kg) body weight [1].

Category	Hazard Statement Code	Hazard Statement	LD50 (mg/kg body weight)
Category I	H300	Fatal if swallowed	$LD50 \leq 5$
Category II	H300	Fatal if swallowed	$5 < LD50 \leq 50$
Category III	H301	Toxic if swallowed	$50 < LD50 \leq 300$
Category IV	H302	Harmful if swallowed	$300 < LD50 \leq 2000$
Category V	(May be) H303	May be harmful if swallowed	$2000 < LD50 \leq 5000$

## Methodologies for Determining Toxicity Data

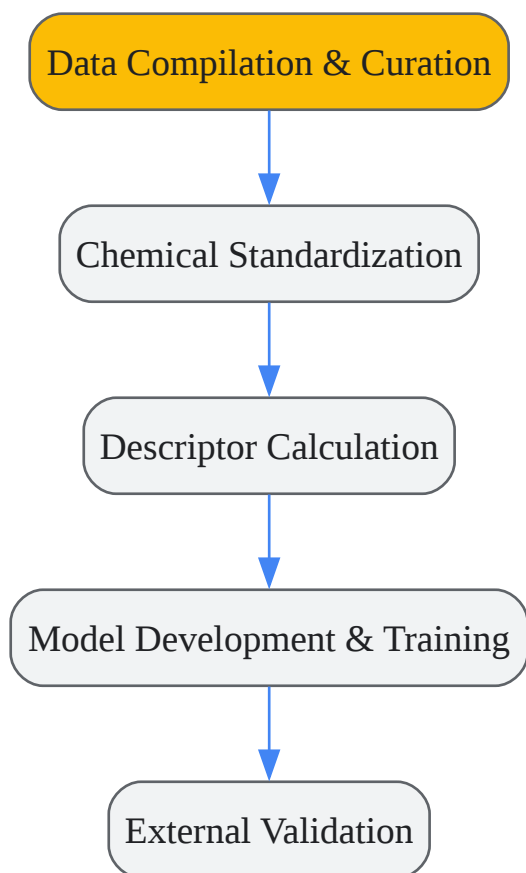
Since specific data for **3,4-Hexanediol** is not readily available, here are detailed methodologies from recent research that you can use to guide the evaluation or prediction of its toxicity. These are the same approaches

used to build modern computational toxicology models [1].

## (Q)SAR Modeling for Toxicity Prediction

- **Objective:** To predict toxicological endpoints, such as acute oral LD50, by establishing a quantitative relationship between a chemical's structure and its biological activity [1].
- **Workflow:**
  - **Data Compilation and Curation:** A large inventory of rat acute oral LD50 values for thousands of diverse chemical structures is compiled from reliable sources like the Hazardous Substance Data Bank (HSDB) and Acutoxbase [1].
  - **Chemical Standardization:** Structures are converted into a standardized "(Q)SAR-ready" format, which involves removing counterions, salts, and duplicates to ensure data integrity [1].
  - **Descriptor Calculation:** Numerical representations (descriptors) of the chemical structures are computed. These descriptors quantify molecular properties like size, shape, and electronic distribution [1].
  - **Model Development:** Various statistical and machine-learning algorithms (e.g., regression for continuous LD50 values, classification for GHS categories) are trained on the dataset to build predictive models [1].
  - **Validation:** Model performance is rigorously tested on an external, blind validation set of chemicals not used in training to demonstrate real-life predictability [1].

The following diagram illustrates the key stages of this process:



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(Q)SAR Modeling Workflow for predicting chemical toxicity.

## Experimental Determination of LD50

- **Objective:** To empirically determine the median lethal dose of a chemical through in vivo testing [2].
- **Standard Protocol:**
  - **Test System:** Typically, groups of laboratory rodents (e.g., rats or mice) are used. The test duration is usually 14 days [2].
  - **Dosing:** The test substance is administered once orally via gavage in a single dose. Different groups of animals receive different doses of the substance [2].
  - **Observation:** Animals are observed for mortality and signs of toxicity for a specified period, typically 14 days. The number of deaths in each group is recorded [2].
  - **Data Analysis:** The LD50 value is calculated using statistical methods (e.g., probit analysis) from the mortality data across the different dose levels. The value is expressed as the mass of substance per unit mass of test subject (e.g., mg/kg) [2].

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## References

1. SAR and QSAR modeling of a large collection of LD ... 50 rat acute oral

[[cheminf.biomedcentral.com](http://cheminf.biomedcentral.com)]

2. Median lethal dose - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]

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